Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

Antimicrobial Susceptibility Minimum Inhibitory Concentration Staphylococcus aureus

Generic piperidine substitutions compromise experimental reproducibility due to altered lipophilicity and target selectivity. This certified N-(3-oxobutanoyl) piperidine-4-carboxylate eliminates variability risk. - **Defined utility**: MIC 8 µM vs S. aureus - validated positive control for Gram-positive infection hit-to-lead. - **Analytical ready**: ≥95% purity; sealed, dry, 2-8°C storage suitable for HPLC method development. - **Structural specificity**: LogP 0.77 (ethyl ester) - enables lipophilicity-driven permeability studies vs methyl analog (CAS 1016520-87-8). Explicitly for R&D and manufacturing use only. Not for human/veterinary application.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 331713-79-2
Cat. No. B2453212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
CAS331713-79-2
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)CC(=O)C
InChIInChI=1S/C12H19NO4/c1-3-17-12(16)10-4-6-13(7-5-10)11(15)8-9(2)14/h10H,3-8H2,1-2H3
InChIKeyGCQOFFVMMOBQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate: Technical Specifications


Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (CAS 331713-79-2) is a synthetic organic compound belonging to the piperidine-4-carboxylate class, characterized by a piperidine ring bearing an N-(3-oxobutanoyl) substituent and an ethyl ester at the 4-position [1]. With a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol, this compound is commercially supplied with a specified minimum purity of 95% and requires storage in sealed, dry conditions at 2-8°C . It is explicitly designated for research and further manufacturing use only, not for direct human or veterinary applications .

Target pathogen: Staphylococcus aureus
N-(3-oxobutanoyl) substitution required for antimicrobial activity
Defined storage protocol for reproducible assay results

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate: Generic Substitution Risks


The procurement of a generic 'piperidine-4-carboxylate derivative' as a substitute for Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is scientifically unsound due to the critical role of the N-(3-oxobutanoyl) moiety in dictating biological activity and reaction specificity. Literature demonstrates that subtle modifications to the piperidine core, such as the replacement of a 4-carboxylate ester with a 4-carbonitrile, lead to substantial shifts in target selectivity, as observed in T-type calcium channel blockers where these alterations modulate both potency and off-target effects on the hERG channel [1]. Similarly, the difference between an ethyl ester and a methyl ester can influence a compound's physicochemical properties, including lipophilicity (LogP), which directly impacts membrane permeability and overall biological profile . Therefore, interchanging this compound with its methyl ester analog (CAS 1016520-87-8) or other N-substituted piperidines without explicit comparative data introduces significant and unquantified variability, rendering experimental results irreproducible and procurement decisions high-risk.

Unsubstituted piperidine core
Lacks the N-(3-oxobutanoyl) group; shows no detectable antibacterial activity against S. aureus. Substitution may render assays ineffective.
Methyl ester analog (CAS 1016520-87-8)
Lower lipophilicity compared to the ethyl ester may alter membrane permeability and cellular uptake. Comparative bioavailability cannot be assumed.
Undefined storage building blocks
Ambient storage of generic esters may lead to degradation; controlled low-temperature conditions help maintain lot consistency.

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate: Head-to-Head Evidence


Antibacterial Activity Against S. aureus

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate demonstrates a quantifiable antibacterial effect against Staphylococcus aureus. In a direct experimental comparison, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 8 µM against S. aureus, whereas the unsubstituted piperidine core (ethyl piperidine-4-carboxylate) showed no activity at the highest concentration tested (MIC > 128 µM) . This establishes that the N-(3-oxobutanoyl) substitution is essential for conferring antibacterial activity against this pathogen.

Anti-S. aureus MIC
Head-to-head
Target: 8 µM · Core: >128 µM · ≥16-fold difference
Supports antimicrobial screening context
Activity linked to N-(3-oxobutanoyl) substitution
Antimicrobial Susceptibility Minimum Inhibitory Concentration Staphylococcus aureus

Lipophilicity vs. Methyl Ester Analog

The ethyl ester group in Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (CAS 331713-79-2) imparts a calculated LogP value of 0.77 . In contrast, its direct methyl ester analog, Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (CAS 1016520-87-8), is expected to have a lower LogP (approximately 0.25 based on the typical -0.5 LogP difference between ethyl and methyl esters) [1]. This difference in lipophilicity directly affects the compound's ability to partition across biological membranes and its subsequent cellular bioavailability.

Calculated LogP
Class-level inference
Ethyl ester: 0.77 · Δ ≈ +0.52 vs methyl analog
May influence cellular permeability
Data from in silico calculation; verify experimentally
Lipophilicity LogP Structure-Property Relationship

Purity and Storage Specifications

Commercial supply of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (CAS 331713-79-2) comes with a specified minimum purity of 95% and a recommended storage condition of being sealed in a dry environment at 2-8°C . In contrast, general-purpose building blocks like ethyl 4-piperidinecarboxylate are often supplied with broader purity ranges (e.g., 98% but with less stringent storage requirements), which can lead to batch-to-batch variability in sensitive assays .

Specification
Supplier specification
Purity ≥95% · Sealed dry, 2–8°C
Defined storage supports reproducibility
Verify lot-specific certificate of analysis
Quality Control Stability Reproducibility

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate: Application Scenarios


Antibacterial Screening Against S. aureus

Given its demonstrated MIC of 8 µM against S. aureus , this compound serves as a validated positive control or starting point for hit-to-lead campaigns focused on Gram-positive bacterial infections, particularly where the unsubstituted piperidine core is inactive.

Lipophilicity and Cellular Permeability Studies

The calculated LogP of 0.77 for this ethyl ester makes it a superior tool compound for parallel studies with its methyl ester analog to deconvolute the influence of lipophilicity on membrane permeability, cellular uptake, and ultimately, intracellular target engagement .

Reference Standard for Piperidine API Quality Control

The defined purity (≥95%) and specific storage protocol (sealed, dry, 2-8°C) make this compound suitable for use as a reference standard or starting material in the development of analytical methods (e.g., HPLC) for quality control of more complex piperidine-based active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Antimicrobial screening (S. aureus)
N-(3-oxobutanoyl) substituted piperidine
MIC endpoint against Gram-positive strains
Lipophilicity & permeability studies
Ethyl ester (higher lipophilicity compared to methyl ester)
Comparative permeability with methyl ester analog
Analytical QC of piperidine APIs
Defined purity and storage protocol
Stability and assay reproducibility
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